molecular formula C11H16N2O B6612999 1-Butan-2-yl-3-phenylurea CAS No. 15054-55-4

1-Butan-2-yl-3-phenylurea

Cat. No.: B6612999
CAS No.: 15054-55-4
M. Wt: 192.26 g/mol
InChI Key: VFOWJQYAABAIKF-UHFFFAOYSA-N
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Description

1-Butan-2-yl-3-phenylurea is a chemical compound that has garnered attention in the field of chemical research due to its unique physical and chemical properties. This compound is characterized by the presence of a butan-2-yl group and a phenylurea moiety, making it a subject of interest for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butan-2-yl-3-phenylurea can be synthesized through the reaction of aniline with urea under specific conditions. The process involves heating aniline hydrochloride with urea in water, leading to the formation of phenylurea and carbanilide as intermediate products . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method includes the nucleophilic addition of amines to potassium isocyanate in water, which is a catalyst-free and environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions: 1-Butan-2-yl-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenylurea moiety can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenylurea compounds .

Scientific Research Applications

1-Butan-2-yl-3-phenylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is employed in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-butan-2-yl-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and undergo proton transfer reactions, which are crucial for its biological activity. The electron-donating and electron-withdrawing groups attached to the phenylurea moiety influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • 1-Butyl-3-phenylurea
  • Anthracen-2-yl-3-phenylurea derivatives

Comparison: 1-Butan-2-yl-3-phenylurea is unique due to its specific butan-2-yl group, which imparts distinct physical and chemical properties compared to similar compounds. For instance, anthracen-2-yl-3-phenylurea derivatives exhibit different reactivity patterns due to the presence of the anthracene moiety .

Properties

IUPAC Name

1-butan-2-yl-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-9(2)12-11(14)13-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOWJQYAABAIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299672
Record name 1-butan-2-yl-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15054-55-4
Record name NSC131942
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-butan-2-yl-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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